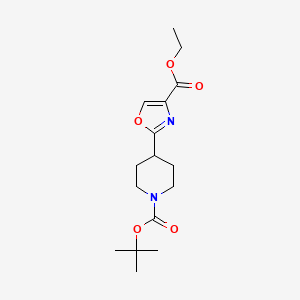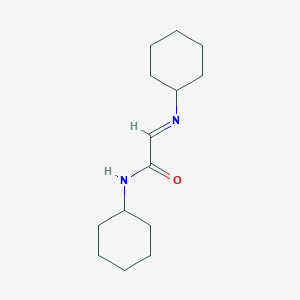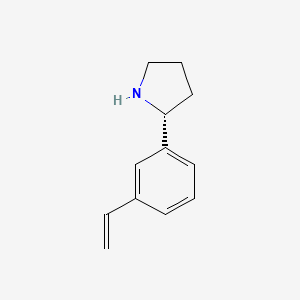
2-chloro-6-(methylsulfonyl)Quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-(methylsulfonyl)Quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse pharmacological activities and are used in various pharmaceutical and industrial applications . This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 2-chloro-6-(methylsulfonyl)Quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and sulfonation reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as phosphoryl chloride for chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-chloro-6-(methylsulfonyl)Quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various quinoxaline derivatives with different functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-chloro-6-(methylsulfonyl)Quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce ultrastructural alterations in Trypanosoma cruzi, leading to autophagic-like cell death . The compound affects the Golgi complex and endoplasmic reticulum, causing disorganization and vesicular body formation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-6-(methylsulfonyl)Quinoxaline include:
- 3-chloro-7-methoxy-2-(methylsulfonyl)quinoxaline
- 2,7-dichloro-3-(methylsulfonyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C9H7ClN2O2S |
|---|---|
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
2-chloro-6-methylsulfonylquinoxaline |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 |
Clé InChI |
WBDKOFOSTIEJER-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=NC=C(N=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


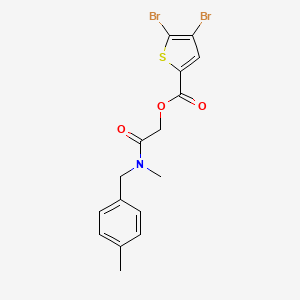
![Benzo[g]cinnoline](/img/structure/B12974435.png)
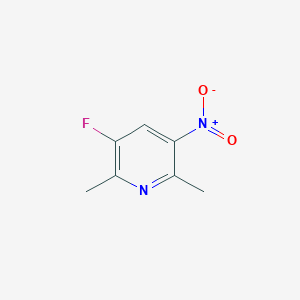
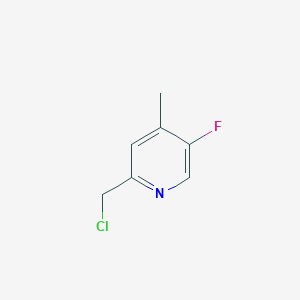
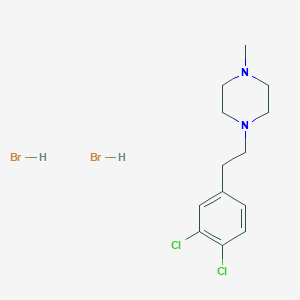

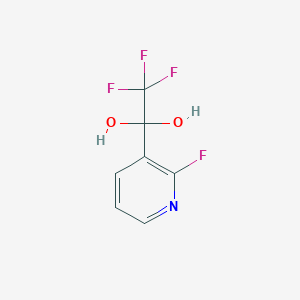
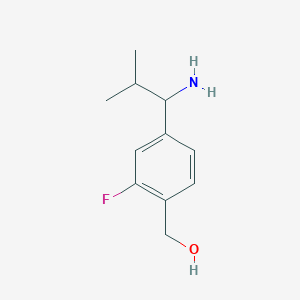
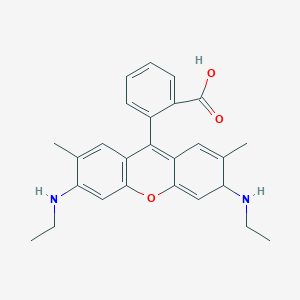
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
